Cas no 2649060-52-4 (2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan)

2-(2-Isocyanatoethyl)-5-(trifluoromethyl)furan is a reactive furan-based isocyanate compound featuring a trifluoromethyl substituent, which enhances its utility in specialized polymer and material applications. The isocyanate group enables covalent bonding with hydroxyl or amine functionalities, making it valuable in polyurethane and polyurea synthesis. The trifluoromethyl group imparts unique properties such as increased chemical resistance, thermal stability, and hydrophobicity to derived materials. This compound is particularly suited for high-performance coatings, adhesives, and elastomers requiring fluorinated modifications. Its furan backbone may also contribute to bio-based polymer development. Careful handling is advised due to the reactivity of the isocyanate group.
2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan structure
2649060-52-4 structure
Product Name:2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan
CAS No:2649060-52-4
MF:C8H6F3NO2
MW:205.133952617645
CID:6010842
PubChem ID:165636235
Update Time:2025-10-22

2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan
    • EN300-1973828
    • 2649060-52-4
    • Inchi: 1S/C8H6F3NO2/c9-8(10,11)7-2-1-6(14-7)3-4-12-5-13/h1-2H,3-4H2
    • InChI Key: BVNPLNNJPGAXFV-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(CCN=C=O)O1)(F)F

Computed Properties

  • Exact Mass: 205.03506292g/mol
  • Monoisotopic Mass: 205.03506292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 42.6Ų

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Additional information on 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan

2-(2-Isocyanatoethyl)-5-(Trifluoromethyl)Furan (CAS No. 2649060-52-4): A Versatile Building Block in Modern Organic Synthesis

The chemical compound 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan (CAS No. 2649060-52-4) represents an important class of heterocyclic isocyanate derivatives that has gained significant attention in pharmaceutical and materials science research. This furanyl isocyanate compound combines the unique electronic properties of the furan ring with the reactivity of an isocyanate functional group, making it a valuable intermediate for various synthetic applications.

With the increasing demand for fluorinated organic compounds in medicinal chemistry, 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan has emerged as a key building block for the development of novel bioactive molecules. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery programs targeting CNS disorders and anti-inflammatory applications.

The synthesis of 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan typically involves the reaction of the corresponding amine precursor with phosgene equivalents under controlled conditions. Recent advances in green chemistry approaches have led to the development of more sustainable methods for producing such isocyanate-containing heterocycles, addressing growing environmental concerns in chemical manufacturing.

In polymer chemistry, 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan serves as a valuable monomer for the preparation of polyurethane materials with enhanced thermal stability and chemical resistance. The incorporation of the furan moiety imparts unique characteristics to the resulting polymers, making them suitable for specialized coatings and adhesives applications where conventional materials may fail.

The compound's reactivity profile allows for diverse transformations, particularly in click chemistry applications. Researchers have successfully employed 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan in the synthesis of triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, expanding its utility in combinatorial chemistry and drug discovery platforms.

Recent studies have highlighted the potential of 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan in the development of fluorescent probes and molecular sensors. The electron-withdrawing nature of the trifluoromethyl group combined with the furan ring's π-electron system creates interesting photophysical properties that can be exploited for various detection applications.

From a commercial perspective, the demand for 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan has been steadily increasing, particularly in the Asia-Pacific region where pharmaceutical and specialty chemical production continues to expand. Manufacturers are focusing on developing more efficient and scalable synthetic routes to meet this growing market need while maintaining high purity standards.

Analytical characterization of 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's stability under various storage conditions has been extensively studied to ensure proper handling and shelf-life management.

In the context of structure-activity relationship (SAR) studies, 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan has proven valuable for exploring the impact of fluorine substitution on biological activity. Medicinal chemists frequently incorporate this scaffold into lead optimization programs to fine-tune pharmacokinetic properties of candidate drugs.

The future outlook for 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan appears promising, with ongoing research exploring its applications in bioconjugation chemistry and targeted drug delivery systems. As the pharmaceutical industry continues to emphasize the development of more selective and efficacious therapeutics, the demand for specialized building blocks like this furanyl isocyanate derivative is expected to grow accordingly.

From a regulatory standpoint, proper handling procedures should always be followed when working with 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan, including the use of appropriate personal protective equipment and engineering controls. While not classified as hazardous under standard conditions, all chemical substances require responsible management throughout their lifecycle.

In conclusion, 2-(2-isocyanatoethyl)-5-(trifluoromethyl)furan (CAS No. 2649060-52-4) represents a versatile and valuable synthetic intermediate with wide-ranging applications across multiple scientific disciplines. Its unique combination of structural features continues to inspire innovative research in both academic and industrial settings, contributing to advancements in medicinal chemistry, materials science, and beyond.

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